3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine
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Overview
Description
Preparation Methods
The synthesis of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Industrial production methods may involve the use of specific reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrochloric acid, sodium acetate, and acetonedicarboxylic acid . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of complex molecules . In biology, it serves as a tool for studying proteomics and protein interactions . Additionally, it is used in various industrial processes for the production of specialized chemicals .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways . The compound’s bicyclic structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine can be compared to other similar compounds, such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in their substituents and specific properties . The unique cyclopropyl group in this compound distinguishes it from these related compounds and contributes to its distinct chemical and biological characteristics .
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C10H18N2/c11-10-7-1-2-8(10)6-12(5-7)9-3-4-9/h7-10H,1-6,11H2 |
InChI Key |
OCUIGPZGSQTPHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3CCC(C2)C3N |
Origin of Product |
United States |
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